(4aS,7aS)-tert-butyl 6-tosylhexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate
Overview
Description
(4aS,7aS)-tert-butyl 6-tosylhexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds This compound features a unique hexahydropyrrolo[3,4-b][1,4]oxazine ring system, which is fused with a tosyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7aS)-tert-butyl 6-tosylhexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate typically involves multiple steps:
Formation of the Hexahydropyrrolo[3,4-b][1,4]oxazine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include tosyl chloride for introducing the tosyl group and tert-butyl bromoacetate for the esterification process.
Esterification: The esterification step involves the reaction of the intermediate with tert-butyl bromoacetate under basic conditions, typically using a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tosyl group, leading to the formation of sulfonic acids or sulfonates.
Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfonic acids or sulfonates.
Reduction: Alcohols or amines, depending on the specific reaction conditions.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4aS,7aS)-tert-butyl 6-tosylhexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The hexahydropyrrolo[3,4-b][1,4]oxazine ring system is of particular interest due to its potential bioactivity. Studies focus on its interactions with biological targets, aiming to develop new therapeutic agents.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can impart desirable characteristics to these materials, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of (4aS,7aS)-tert-butyl 6-tosylhexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Hexahydropyrrolo[3,4-b][1,4]oxazine Derivatives: Compounds with similar ring systems but different substituents.
Tosylated Compounds: Molecules featuring the tosyl group, which imparts similar reactivity.
tert-Butyl Esters: Compounds with the tert-butyl ester functional group, providing similar stability and reactivity.
Uniqueness
The uniqueness of (4aS,7aS)-tert-butyl 6-tosylhexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate lies in its combination of functional groups and ring system
Properties
IUPAC Name |
tert-butyl (4aS,7aS)-6-(4-methylphenyl)sulfonyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-13-5-7-14(8-6-13)26(22,23)19-11-15-16(12-19)24-10-9-20(15)17(21)25-18(2,3)4/h5-8,15-16H,9-12H2,1-4H3/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIWLBPEEIZWBJ-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(C2)OCCN3C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]3[C@H](C2)OCCN3C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001108243 | |
Record name | 1,1-Dimethylethyl (4aS,7aS)-hexahydro-6-[(4-methylphenyl)sulfonyl]pyrrolo[3,4-b]-1,4-oxazine-4(4aH)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001108243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159908-22-1 | |
Record name | 1,1-Dimethylethyl (4aS,7aS)-hexahydro-6-[(4-methylphenyl)sulfonyl]pyrrolo[3,4-b]-1,4-oxazine-4(4aH)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159908-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (4aS,7aS)-hexahydro-6-[(4-methylphenyl)sulfonyl]pyrrolo[3,4-b]-1,4-oxazine-4(4aH)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001108243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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